molecular formula C8H7F3N2S B12862762 3-((Trifluoromethyl)thio)benzimidamide

3-((Trifluoromethyl)thio)benzimidamide

Cat. No.: B12862762
M. Wt: 220.22 g/mol
InChI Key: CYNWJGAAVQPUBZ-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)benzimidamide is an organic compound that features a trifluoromethylthio group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzimidamide with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction proceeds smoothly under mild conditions and exhibits broad functional group tolerance.

Industrial Production Methods

Industrial production methods for 3-((Trifluoromethyl)thio)benzimidamide are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidamide core or the trifluoromethylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .

Scientific Research Applications

3-((Trifluoromethyl)thio)benzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)benzimidamide involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.

    Trifluoromethylthiophenes: These compounds have a similar trifluoromethylthio group but are attached to a thiophene ring instead of a benzimidamide core.

Uniqueness

3-((Trifluoromethyl)thio)benzimidamide is unique due to its combination of the trifluoromethylthio group with the benzimidamide core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other trifluoromethyl-containing compounds may not be suitable .

Properties

Molecular Formula

C8H7F3N2S

Molecular Weight

220.22 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13)

InChI Key

CYNWJGAAVQPUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=N)N

Origin of Product

United States

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